Camphene

説明

特性

IUPAC Name |

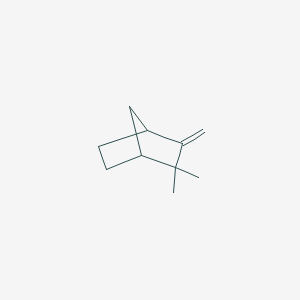

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPUJAZIXJMDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | CAMPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35138-79-5 | |

| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35138-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026488 | |

| Record name | Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Camphene appears as a colorless to white crystalline solid with an insipid camphor-like odor. Dust and crystals are irritants to the eyes, nose and throat. Emits flammable vapors when heated. Emits acrid smoke and irritating fumes at high temperature. Used for the manufacture of synthetic camphor., Other Solid; Pellets or Large Crystals, Colorless solid; Insoluble in water; [Hawley] White solid; Insoluble in water; [MSDSonline], COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colourless crystalline solid; mild, oil-camphoraceous aroma | |

| Record name | CAMPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Camphene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Camphene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

310 °F at 760 mmHg (USCG, 1999), 161 °C /camphene, (+); 158 °C /camphene, (-)/, 156-160 °C | |

| Record name | CAMPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

92 °F (USCG, 1999), The Guide in the Emergency Response Guidebook is for "Flammable solid, organic, n.o.s." 26 °C, 42 °C (open cup); 33 °C (closed cup), 108 °F Open cup; 92 °F closed cup, 26 °C c.c. | |

| Record name | CAMPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.6 mg/L at 25 °C, In water, 4.2 mg/L, Soluble in ether; slightly soluble in alcohol, Solubility in water, g/100ml at 20 °C: 0.0004 (very poor), Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | CAMPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Camphene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.87 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.839 g/mL at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |

| Record name | CAMPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.7 | |

| Record name | CAMPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.5 [mmHg], 2.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.4 | |

| Record name | Camphene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS No. |

79-92-5 | |

| Record name | CAMPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Camphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAMPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Camphene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3VG94Z26E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAMPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Camphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAMPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

122 °F (USCG, 1999), 52 °C, Melting point: 46 °C /Technical product/, Melting point: 51.5 °C; specific gravity: 0.879 @ 20 °C/4 °C /dl-Form/, 46 °C | |

| Record name | CAMPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/318 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Camphene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphene (C₁₀H₁₆) is a bicyclic monoterpene, a volatile organic compound found in a variety of plants and essential oils.[1][2] It is a significant compound in the fragrance and flavor industries and serves as a key precursor in the synthesis of other valuable chemicals, including camphor.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways. This information is intended to support researchers, scientists, and drug development professionals in their work with this versatile molecule.

Chemical Properties

This compound is a flammable, colorless to white crystalline solid with a characteristic pungent, camphor-like odor.[1][4][5] It is a bicyclic organic compound, and its structure contains a double bond, making it reactive and susceptible to rearrangement, particularly in the presence of acids.[3]

Structure and Nomenclature

-

IUPAC Name: 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane[4]

The structure of this compound consists of a bicyclo[2.2.1]heptane skeleton with two methyl groups at position 2 and an exocyclic methylene group at position 3.[1][4]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values represent the racemic mixture unless otherwise specified.

| Property | Value | References |

| Appearance | Colorless to white crystalline solid | [1][4][5] |

| Odor | Pungent, camphor-like | [1][4][5] |

| Melting Point | 48-52 °C (lit.) | [7][8][9] |

| Boiling Point | 159-160 °C (lit.) | [7][8] |

| Density | 0.85 g/mL at 25 °C (lit.) | [9] |

| Solubility in Water | 4.6 mg/L at 25 °C | [4] |

| Solubility in Organic Solvents | Very soluble in common organic solvents like ether, cyclohexane, and chloroform. Slightly soluble in ethanol. | [1][10] |

| Vapor Pressure | 3.00 mmHg at 20.00 °C | [11] |

| Flash Point | 26 °C (closed cup) | [5][12] |

| Refractive Index | 1.45514 | [10] |

Experimental Protocols

This section outlines general methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[13]

-

Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or Thiele tube) is used.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[13]

Boiling Point Determination (Thiele Tube Method)

The boiling point is a key physical constant for a liquid.

Methodology:

-

Sample Preparation: A small volume of molten this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[14]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[14]

-

Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

The solubility of this compound in various solvents can be determined quantitatively.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation and Analysis: The saturated solution is carefully separated from the undissolved solid. The concentration of this compound in the solution is then determined using an appropriate analytical technique, such as gas chromatography (GC). A study on the solubility of this compound in supercritical carbon dioxide utilized a dynamic off-line analysis method.[1][4]

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

-

Sample Preparation: this compound is typically dissolved in a volatile organic solvent (e.g., hexane or ethanol) before injection.

-

GC Conditions: A non-polar capillary column (e.g., DB-5MS) is commonly used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp of 5°C/min to 280°C.[5]

-

MS Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrometer scans a mass range (e.g., 35-450 amu) to detect the molecular ion and fragmentation patterns of this compound.[5] Identification is confirmed by comparing the mass spectrum and retention index with reference libraries like NIST.[5]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic peaks for C-H stretching and bending, and a distinct peak for the C=C stretching of the exocyclic double bond. The NIST WebBook provides access to reference IR spectra for this compound.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in a molecule. The ¹H NMR spectrum of this compound will show distinct signals for the different types of protons, and their splitting patterns will provide information about adjacent protons. The ¹³C NMR spectrum will show signals corresponding to the different carbon atoms in the molecule. ChemicalBook provides access to the ¹H NMR spectrum of this compound.[15]

Chemical Pathways

Industrial Synthesis of this compound

Industrially, this compound is produced by the catalytic isomerization of α-pinene, a major component of turpentine.[1][2] This reaction is typically carried out using a solid acid catalyst, such as titanium dioxide.

Caption: Industrial production of this compound from α-pinene.

Biosynthesis of this compound

In nature, this compound is biosynthesized from linalyl pyrophosphate through a series of carbocationic intermediates. This enzymatic cyclization is a key step in the biosynthesis of many monoterpenes.

Caption: Biosynthetic pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The tabulated data allows for easy reference, while the outlined experimental protocols offer a foundation for laboratory investigation. The visualizations of the industrial synthesis and biosynthesis pathways provide a clear understanding of the origins of this important monoterpene. This comprehensive information serves as a valuable resource for professionals in research, science, and drug development who are working with this compound.

References

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. This compound | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A method for generating quantitative vapor-phase infrared spectra of solids: results for phenol, camphor, menthol, syringol, dicyclopentadiene and naphthalene (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. scirp.org [scirp.org]

- 10. employees.oneonta.edu [employees.oneonta.edu]

- 11. This compound, 79-92-5 [thegoodscentscompany.com]

- 12. This compound [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound(79-92-5) 1H NMR spectrum [chemicalbook.com]

Camphene: A Technical Guide to its Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of camphene, a bicyclic monoterpene of significant interest in various scientific and industrial fields, including fragrance, polymer synthesis, and pharmaceutical development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and established synthetic protocols.

Chemical Structure and IUPAC Name

This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₆.[1] Its structure consists of a bicyclo[2.2.1]heptane (also known as a norbornane) skeleton with two methyl groups attached to the same carbon atom (C2) and an exocyclic methylene group at C3.

The preferred IUPAC name for this compound is 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane .[1] It is also known by other names such as 2,2-dimethyl-3-methylenenorbornane. This compound exists as a racemic mixture of two enantiomers, (+)-camphene and (-)-camphene.

Physicochemical Properties

This compound is a white, crystalline solid with a characteristic pungent, camphor-like odor. It is practically insoluble in water but soluble in common organic solvents like ethanol, ether, and chloroform. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molar Mass | 136.23 g/mol | [1] |

| Melting Point | 48-52 °C | |

| Boiling Point | 159-160 °C | |

| Density | 0.842 g/cm³ at 20 °C | |

| Flash Point | 36 °C | |

| Water Solubility | 4.6 mg/L at 25 °C | [1] |

| Refractive Index | 1.455 at 589 nm and 55 °C |

Table 1: Key Physicochemical Properties of this compound.

Experimental Protocols: Synthesis of this compound

The industrial production of this compound is primarily achieved through the acid-catalyzed isomerization of α-pinene, a major constituent of turpentine. This reaction proceeds via a Wagner-Meerwein rearrangement, a classic example of a carbocation rearrangement in organic chemistry.

Laboratory-Scale Synthesis of this compound from α-Pinene

This protocol describes a representative laboratory procedure for the synthesis of this compound from α-pinene using a solid acid catalyst.

Materials:

-

α-Pinene (98% purity)

-

Activated Montmorillonite K-10 clay (or another suitable solid acid catalyst like titanium dioxide)

-

Anhydrous sodium sulfate

-

Hexane (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place α-pinene and the activated montmorillonite K-10 clay catalyst (typically 5-10% by weight of α-pinene).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained around the boiling point of α-pinene (approximately 156 °C).

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of α-pinene and the selectivity for this compound. The reaction is typically run for several hours.

-

Work-up: After the reaction is complete (as determined by GC-MS analysis), cool the mixture to room temperature.

-

Filtration: Dilute the reaction mixture with a suitable solvent like hexane and filter to remove the solid catalyst.

-

Washing: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: The crude product, which will contain this compound along with other isomers like tricyclene and unreacted α-pinene, can be purified by fractional distillation under reduced pressure.

Expected Outcome:

The yield and selectivity of this compound are highly dependent on the catalyst, reaction temperature, and reaction time. Typically, yields in the range of 60-80% can be achieved.

Key Chemical Transformations and Biological Significance

The synthesis of this compound from α-pinene is a classic example of a carbocation-mediated rearrangement. The proposed mechanism is illustrated in the workflow diagram below.

Caption: Wagner-Meerwein rearrangement in the synthesis of this compound from α-pinene.

Recent research has highlighted the potential of this compound and its derivatives in drug development. Studies have shown that this compound exhibits anti-inflammatory and antiviral properties. For instance, some this compound derivatives have been found to inhibit the entry of enveloped viruses into host cells by interfering with the membrane fusion process.

Caption: Proposed mechanism of viral entry inhibition by a this compound derivative.

References

A Technical Guide to the Natural Sources, Occurrence, and Analysis of Camphene in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of camphene, a bicyclic monoterpene found in a wide array of essential oils. This document details its natural sources, quantitative occurrence, biosynthetic pathway, and the experimental protocols for its extraction and analysis, designed to serve as a valuable resource for professionals in research and development.

Natural Sources and Occurrence of this compound

This compound is a pervasive monoterpene, recognized by its characteristic pungent, camphor-like aroma. It is a minor, yet significant, constituent of numerous essential oils across a diverse range of plant families. Its presence contributes to the aromatic profile and potential therapeutic properties of these oils.

This compound is prominently found in the essential oils of conifers, such as firs (Abies) and spruces (Picea), as well as in a variety of other aromatic plants. Notable sources include camphor (Cinnamomum camphora), cypress (Cupressus sempervirens), nutmeg (Myristica fragrans), rosemary (Rosmarinus officinalis), valerian (Valeriana officinalis), ginger (Zingiber officinale), and turpentine oil.[1][2] The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used for extraction (e.g., leaves, twigs, roots).

Quantitative Occurrence of this compound in Essential Oils

The following table summarizes the quantitative occurrence of this compound in various essential oils as reported in scientific literature. These values were predominantly determined using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Species (Common Name) | Plant Part | This compound Content (%) | Reference(s) |

| Abies alba (Silver Fir) | Needles | 11.2 | [2] |

| Abies grandis (Grand Fir) | Not Specified | Major Product | [3] |

| Abies lasiocarpa (Subalpine Fir) | Foliage | 7.3 - 16.2 | [4] |

| Achillea L. (Yarrow) | Flowers | 1.06 | [5] |

| Cinnamomum camphora (Camphor Tree) | Branch | 3.4 | [6] |

| Cinnamomum camphora (Camphor Tree) | Leaf | 1.8 | [6] |

| Foeniculum vulgare (Fennel) | Not Specified | 2.34 | [7] |

| Picea abies (Norway Spruce) | Needles | 7.2 | [2] |

| Pseudotsuga menziesii (Douglas Fir) | Foliage | 20 - 30 | [4] |

| Thymus atlanticus | Not Specified | 7.3 | [8] |

| Thymus vulgaris (Thyme) | Not Specified | 3.48 | [7] |

| Valeriana officinalis (Valerian) | Root | 0.6 - 5.9 | [5] |

Biosynthesis of this compound

This compound is biosynthesized in plants via the terpene biosynthesis pathway, starting from geranyl pyrophosphate (GPP). The formation of this compound involves a series of enzymatic reactions, including isomerization and cyclization. The key intermediate in this process is linalyl pyrophosphate (LPP). The chirality of the final this compound product, either (+)-camphene or (-)-camphene, is determined by the specific stereochemistry of the linalyl pyrophosphate intermediate and the enantioselectivity of the this compound synthase enzyme.[9]

The initial step involves the isomerization of geranyl pyrophosphate to linalyl pyrophosphate. This reaction is catalyzed by a linalool synthase or a similar isomerase. Subsequently, a this compound synthase catalyzes the cyclization of linalyl pyrophosphate to form the bicyclic structure of this compound. There are specific synthases for the (+) and (-) enantiomers of this compound, designated as (+)-camphene synthase (EC 4.2.3.116) and (-)-camphene synthase (EC 4.2.3.117), respectively.[3][10] The linalool synthases that produce the precursors also have specific EC numbers: S-linalool synthase (EC 4.2.3.25) and R-linalool synthase (EC 4.2.3.26).[11][12]

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material. The following is a generalized protocol that can be adapted for various plant sources.

Apparatus:

-

Round-bottom flask (distilling flask)

-

Heating mantle

-

Claisen adapter

-

Condenser (Liebig or similar)

-

Receiving flask or separatory funnel (e.g., Clevenger-type apparatus)

-

Connecting glassware and clamps

-

Deionized water

Procedure:

-

Preparation of Plant Material: Fresh or dried plant material is ground or crushed to increase the surface area for efficient oil extraction.[13]

-

Apparatus Setup: The ground plant material is placed in the round-bottom flask. Deionized water is added to the flask, typically enough to fully immerse the plant material.[14]

-

Distillation: The flask is heated using a heating mantle. As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize.[15] The mixture of steam and essential oil vapor travels into the condenser.

-

Condensation: Cold water circulating through the outer jacket of the condenser cools the vapor, causing it to condense back into a liquid.[15]

-

Separation: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a receiving flask or a specialized separatory apparatus. Due to their immiscibility and density difference, the essential oil will typically form a separate layer on top of the water.[14]

-

Collection: The essential oil layer is carefully separated from the aqueous layer (hydrosol). The collected oil can be dried over anhydrous sodium sulfate to remove any residual water.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A non-polar or low-polarity capillary column is typically used for terpene analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[16]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[17]

-

Injection: 1 µL of a diluted essential oil sample (e.g., in hexane) is injected in split mode (e.g., split ratio 50:1).[16]

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program for monoterpenes might be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Final hold: 240°C for 5 minutes.[16]

-

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.[16]

-

Procedure:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane) to a concentration within the linear range of the instrument. An internal standard may be added for more accurate quantification.

-

GC-MS Analysis: The prepared sample is injected into the GC-MS system. The components are separated on the column and detected by the MS.

-

Component Identification: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST, Wiley) for identification. The retention time of the peak can also be compared to that of a known standard.

-

Quantification: The area of the chromatographic peak corresponding to this compound is integrated. The concentration is then calculated using a calibration curve prepared from this compound standards of known concentrations. The percentage of this compound in the essential oil is determined by relating its concentration to the total concentration of the injected oil.

Conclusion

This technical guide has provided a detailed overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound in essential oils. The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this important monoterpene. The variability in this compound content across different plant sources underscores the importance of precise analytical techniques for quality control and research purposes. Further investigation into the synergistic effects of this compound with other terpenes and its potential pharmacological applications remains a promising area of study.

References

- 1. ENZYME - 4.2.3.116 (+)-camphene synthase [enzyme.expasy.org]

- 2. mdpi.com [mdpi.com]

- 3. (−)-camphene synthase - Wikipedia [en.wikipedia.org]

- 4. Gymnosperms of Idaho: Chemical Compositions and Enantiomeric Distributions of Essential Oils of Abies lasiocarpa, Picea engelmannii, Pinus contorta, Pseudotsuga menziesii, and Thuja plicata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedgrid.com [biomedgrid.com]

- 6. uniprot.org [uniprot.org]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. R-linalool synthase - Wikipedia [en.wikipedia.org]

- 10. (+)-camphene synthase - Wikipedia [en.wikipedia.org]

- 11. S-linalool synthase - Wikipedia [en.wikipedia.org]

- 12. ENZYME - 4.2.3.25 S-linalool synthase [enzyme.expasy.org]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. vriaroma.com [vriaroma.com]

- 15. Hydro Distillation Method [allinexporters.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Camphene from Linalyl Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic biosynthesis of the bicyclic monoterpene camphene, with a specific focus on the cyclization of the key intermediate, linalyl pyrophosphate (LPP). The document details the multi-step reaction mechanism, including the initial isomerization of geranyl pyrophosphate (GPP) and the subsequent stereospecific carbocation-driven rearrangements. Key enzymes, such as pinene cyclase I from Salvia officinalis, are examined, and their product profiles are quantified. Detailed experimental protocols for conducting in vitro enzyme assays and analyzing the resulting terpene products via Gas Chromatography-Mass Spectrometry (GC-MS) are provided. This guide is intended to serve as a technical resource for researchers in natural product biosynthesis, enzymology, and drug development, offering foundational knowledge and practical methodologies for studying this important class of enzymes and their products.

Introduction

Monoterpenes are a diverse class of C10 isoprenoids responsible for many of the characteristic aromas of plants and are widely used in the fragrance, food, and pharmaceutical industries. This compound, a bicyclic monoterpene, is a valuable chemical intermediate for the synthesis of fragrances like sandalwood and medicinally relevant compounds such as camphor.[1] The biosynthesis of this compound in plants such as common sage (Salvia officinalis) is catalyzed by a class of enzymes known as monoterpene synthases or cyclases.[2][3]

These enzymes orchestrate a complex series of reactions starting from the universal C10 precursor, geranyl pyrophosphate (GPP). The critical step in the formation of this compound and other cyclic monoterpenes is the isomerization of GPP to the tertiary allylic isomer, linalyl pyrophosphate (LPP), which then serves as the direct substrate for cyclization.[2][4][5] This guide elucidates the intricate stereochemical and mechanistic details of this transformation.

The Enzymatic Pathway: From Geranyl Pyrophosphate to this compound

The conversion of the acyclic GPP to the bicyclic this compound is not a direct cyclization. It is a sophisticated, multi-step process initiated and controlled within the active site of a monoterpene synthase. The key enzyme responsible for producing (+)-camphene is (+)-pinene cyclase I, found in Salvia officinalis.[2][4]

The overall reaction proceeds through three major stages:

-

Isomerization to Linalyl Pyrophosphate (LPP): The enzyme first catalyzes the isomerization of GPP to a bound linalyl pyrophosphate intermediate. For the synthesis of (+)-camphene, this intermediate is specifically the (-)-(3R)-linalyl pyrophosphate enantiomer.[4][5] This step is crucial as it introduces a chiral center and positions the molecule for subsequent cyclization.

-

Cyclization and Carbocation Rearrangements: The (3R)-LPP intermediate undergoes a metal-assisted ionization, losing the pyrophosphate group to form a linalyl carbocation. This cation is then folded into a specific conformation that facilitates a C1-C6 ring closure, forming the monocyclic α-terpinyl cation. This highly reactive intermediate undergoes a second intramolecular cyclization (an alkyl shift) to form the bicyclic bornyl cation.[6]

-

Product Termination: The reaction cascade is terminated by the deprotonation of the bornyl cation. The specific removal of a proton from the C-7 methyl group results in the formation of this compound's characteristic exocyclic double bond.[6] The same enzyme can also deprotonate the bornyl cation at a different position to yield α-pinene, or be quenched by the pyrophosphate anion to form bornyl diphosphate, explaining the mixture of products often observed.[2]

Stereochemistry

The stereochemistry of the final products is strictly controlled by the enzyme.

-

(+)-Pinene Cyclase I from Salvia officinalis utilizes the bound (-)-(3R)-Linalyl Pyrophosphate intermediate to produce the (+)-enantiomers of this compound and α-pinene.[3][4]

-

(-)-Pinene Cyclase II , also from sage, proceeds via the antipodal (+)-(3S)-Linalyl Pyrophosphate intermediate to generate (-)-camphene, (-)-α-pinene, and (-)-β-pinene.[3]

This demonstrates that the enzyme's active site architecture dictates the folding of the achiral GPP substrate and the specific chirality of the LPP intermediate, which in turn determines the final product's stereochemistry.

Caption: Enzymatic cascade for (+)-camphene biosynthesis.

Quantitative Data

Quantitative analysis of enzyme kinetics and product distribution is essential for understanding the efficiency and specificity of monoterpene synthases.

Product Distribution

The product profile of (+)-pinene cyclase I from Salvia officinalis when acting on its native substrate, geranyl pyrophosphate, has been characterized. The enzyme is notably promiscuous, producing a mixture of bicyclic and monocyclic olefins, as well as a diphosphate product.

| Product | Class | Percentage of Total Products |

| (+)-α-Pinene | Bicyclic Olefin | 54% |

| (+)-Camphene | Bicyclic Olefin | 32% |

| (+)-Limonene | Monocyclic Olefin | 7% |

| Bornyl Diphosphate | Bicyclic Diphosphate | 4% |

| Myrcene | Acyclic Olefin | 3% |

| Table 1: Product distribution from the reaction of partially purified (+)-pinene cyclase I from Salvia officinalis with geranyl pyrophosphate. Data adapted from Gambliel and Croteau, 1984.[2] |

Enzyme Kinetic Parameters

| Substrate | Apparent Kₘ (µM) | Relative Velocity (Vrel) | Catalytic Efficiency (Vrel/Kₘ) |

| (-)-(3R)-Linalyl Pyrophosphate | 2.3 | 100 | 100 |

| Geranyl Pyrophosphate | 3.2 | 72 | 48.7 |

| (+)-(3S)-Linalyl Pyrophosphate | 3.7 | 41 | 25 |

| Neryl Pyrophosphate | 7.0 | 680 | 224 |

| Table 2: Apparent kinetic parameters for (+)-bornyl diphosphate synthase from S. officinalis with various allylic pyrophosphate substrates. The data highlights the preference for (3R)-LPP. Adapted from Croteau et al., 1986.[7] |

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of this compound synthase activity.

Protocol: In Vitro Monoterpene Synthase Assay

This protocol describes a standard procedure for measuring the enzymatic activity of a partially purified or recombinant monoterpene synthase.

Materials:

-

Enzyme preparation (e.g., purified recombinant protein or plant extract)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 4 mM dithiothreitol (DTT)

-

Substrate: 40 µM [1-³H]Geranyl Pyrophosphate (GPP) or Linalyl Pyrophosphate (LPP) in assay buffer

-

Extraction Solvent: n-Hexane, GC-grade, containing 100 µM of an internal standard (e.g., nonane or isobutylbenzene)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

2 mL glass GC vials with screw caps

-

Microcentrifuge tubes

Procedure:

-

Reaction Setup: In a 2 mL glass vial, combine 400 µL of assay buffer with 50 µL of the enzyme preparation (e.g., 100 µg of protein). Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the 40 µM substrate solution to the vial, for a final reaction volume of 500 µL.

-

Incubation: Cap the vial tightly and incubate the reaction at 30°C for 1 to 3 hours with gentle shaking. For negative controls, use a boiled enzyme preparation.[8]

-

Stop Reaction & Extract Products: Terminate the reaction by adding 500 µL of n-hexane (containing the internal standard). Vortex vigorously for 60 seconds to extract the hydrophobic terpene products into the organic phase.

-

Phase Separation: Centrifuge the vial at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

-

Sample Preparation for GC-MS: Carefully transfer the upper hexane layer to a clean microcentrifuge tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

Final Transfer: Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.

Protocol: Product Analysis by GC-MS

This protocol outlines the analysis and quantification of the terpene products.

Instrumentation & Columns:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

MS Detector:

-

Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Scan Range: 40-350 m/z

-

Data Analysis:

-

Identification: Identify the product peaks (e.g., this compound, α-pinene, limonene) by comparing their retention times and mass spectra to those of authentic standards and reference libraries (e.g., NIST).

-

Quantification: Calculate the amount of each product formed based on the peak area relative to the peak area of the known concentration of the internal standard.

Caption: Workflow for monoterpene synthase characterization.

Conclusion

The biosynthesis of this compound from linalyl pyrophosphate is a model system for studying the complex mechanisms of terpene cyclases. The reaction is initiated by the stereospecific formation of the (3R)-LPP intermediate, which then undergoes a programmed series of carbocation rearrangements within the enzyme's active site to yield (+)-camphene and other related monoterpenes. The methodologies outlined in this guide provide a robust framework for the functional characterization of these and other terpene synthases. A deeper understanding of these enzymatic pathways, supported by precise quantitative data, is critical for applications in metabolic engineering and the development of novel therapeutics and high-value chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Pinene cyclases I and II. Two enzymes from sage (Salvia officinalis) which catalyze stereospecific cyclizations of geranyl pyrophosphate to monoterpene olefins of opposite configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of monoterpenes. Enantioselectivity in the enzymatic cyclization of (+)- and (-)-linalyl pyrophosphate to (+)- and (-)-pinene and (+)- and (-)-camphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of monoterpenes. Stereochemical implications of acyclic and monocyclic olefin formation by (+)- and (-)-pinene cyclases from sage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclizations of geranyl pyrophosphate to (+)-alpha-pinene and (-)-beta-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Camphene for Researchers and Drug Development Professionals

Introduction

Camphene is a bicyclic monoterpene, a naturally occurring organic compound found as a minor constituent in the essential oils of various plants, including turpentine, cypress oil, camphor oil, and ginger oil.[1][2] Industrially, it is primarily produced through the catalytic isomerization of the more abundant α-pinene.[2] While traditionally used in fragrances and as a food flavoring additive, this compound has garnered significant attention from the scientific and pharmaceutical communities.[1][3] Its diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular-modulating effects, position it as a valuable molecule in drug discovery and development.[4][5][6] This guide provides a comprehensive overview of this compound's chemical properties, synthesis, biological activities, and the experimental protocols used to investigate its therapeutic potential.

Chemical Identity and Physical Properties

This compound (C₁₀H₁₆) is a flammable, colorless to white crystalline solid characterized by a pungent, camphor-like odor.[2][7] It is practically insoluble in water but exhibits high solubility in common organic solvents.[1] The racemic mixture is most common, though individual enantiomers exist.[2]

| Identifier | Value | Reference |

| IUPAC Name | 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane | [2][7] |

| CAS Number | 79-92-5 (racemate) | [2][7][8] |

| Molecular Formula | C₁₀H₁₆ | [2][7][8] |

| Molecular Weight | 136.23 g/mol | [7] |

| Physical Property | Value | Reference |

| Appearance | Colorless to white crystalline solid | [1][7] |

| Odor | Camphor-like | [1][7] |

| Melting Point | 51 to 52 °C | [2] |

| Boiling Point | 159 to 160 °C | [2][9] |

| Density | 0.842 g/cm³ | [2] |

| Flash Point | 94 °F (34.4 °C) | [1][9] |

| Water Solubility | Practically insoluble (4.6 mg/L at 25 °C) | [2][7] |

| logP | 4.22 | [7][9] |

Synthesis and Experimental Protocols

The primary industrial method for producing this compound is the acid-catalyzed isomerization of α-pinene, a major component of turpentine.[2][10] This rearrangement reaction is typically performed using solid acid catalysts like titanium dioxide or activated clays.[2][10]

Experimental Protocol: Catalytic Isomerization of α-Pinene to this compound

This protocol is based on established industrial processes utilizing a titanium oxide hydrate catalyst.[11][12]

Objective: To synthesize this compound by the rearrangement of α-pinene.

Materials:

-

α-pinene (starting material)

-

Titanium oxide hydrate catalyst (0.1 to 2.0% by weight, based on pure α-pinene)[11][12]

-

Reaction vessel (e.g., 1L three-necked flask) equipped with a stirrer, thermometer, and reflux condenser[12]

-

Heating mantle

-

Cooling system

Procedure:

-

Catalyst Preparation: A preferred titanium oxide hydrate catalyst is prepared by treating a TiO₂ paste (acidified with sulfuric acid) with an NaOH solution. The resulting solid is washed, stirred with acetic acid, filtered, and dried under vacuum at 60-80°C.[11][12]

-

Reaction Setup: Charge the reaction vessel with α-pinene and the prepared titanium oxide hydrate catalyst (e.g., 0.3-0.5% by weight).[11][12]

-

Heating and Reflux: Heat the reaction mixture at a controlled rate (e.g., 2-4 °C/min) to the reflux temperature, which is typically between 155-165°C.[12] The exothermic heat of reaction is managed by evaporative cooling under reflux.[12]

-

Primary Reaction Phase: Maintain the reflux for a period of 0.7 to 1.5 hours.[11][12] The reaction is monitored until the α-pinene content in the mixture is reduced to approximately 3-5% by weight.[11]

-

Secondary Reaction Phase: To minimize the formation of polymeric by-products, the reaction is then brought to completion at a lower temperature, below 160°C (e.g., 150-155°C), which can be achieved by cooling the reaction mixture.[11]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid catalyst is removed by filtration. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.[13]

Biological Activities and Therapeutic Potential

Recent research has unveiled a spectrum of biological activities for this compound, making it a compound of interest for drug development.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] This effect is mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa B) pathway.[4] Furthermore, this compound can reduce the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins involved in inflammation and pain.[4][5]

Anticancer and Antitumor Activity

This compound has been identified as a potential anticancer agent. A notable study demonstrated its ability to induce apoptosis (programmed cell death) in melanoma cells.[6] The mechanism involves triggering stress in the endoplasmic reticulum (ER), which leads to a cascade of events including the release of intracellular calcium (Ca²⁺), loss of mitochondrial membrane potential, and subsequent activation of caspase-3, a key executioner enzyme in apoptosis.[6] In animal models, this compound was shown to inhibit the growth of highly aggressive melanoma tumors.[6]

Cardiovascular and Metabolic Effects

Studies suggest that this compound may contribute to cardiovascular health by lowering serum cholesterol and triglyceride levels.[4] The proposed mechanism involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, a mode of action similar to statin drugs.[4] Its antioxidant properties may also protect against the oxidation of LDL cholesterol, a key event in the development of atherosclerosis.[4]

Antimicrobial and Antiviral Activities

This compound exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[4][14] Additionally, synthetic derivatives of this compound have been investigated for their antiviral properties. In one study, derivatives showed promising activity against the Influenza A virus (H1N1).[15]

Protocols for Biological Evaluation

Experimental Protocol: Antiviral Activity Assay (Influenza A)

This protocol describes an in vitro method to assess the antiviral activity of this compound derivatives against Influenza A virus in a cell culture model.[15]

Objective: To determine the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound derivatives.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A/Puerto Rico/8/34 (H1N1) virus

-

This compound derivatives (test compounds)

-

Ribavirin or Rimantadine (positive control)

-

Cell culture medium (e.g., DMEM) and supplements

-

96-well cell culture plates

-

MTT or similar viability assay reagent

-

Spectrophotometer (plate reader)

Procedure:

-

Cytotoxicity Assay (CC₅₀ Determination): a. Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Remove the old medium from the cells and add the compound dilutions. Incubate for 48-72 hours. d. Assess cell viability using an MTT assay. The absorbance is read on a spectrophotometer. e. Calculate the CC₅₀ value, which is the compound concentration that causes a 50% reduction in cell viability compared to untreated controls.

-

Antiviral Assay (IC₅₀ Determination): a. Seed MDCK cells in 96-well plates as described above. b. Adsorb a known titer of Influenza A virus onto the cell monolayers for 1 hour. c. After adsorption, wash the cells to remove unattached virus particles. d. Add serial dilutions of the test compounds (at non-toxic concentrations) to the infected cells. e. Incubate the plates for 48-72 hours to allow for virus replication. f. Assess the cytopathic effect (CPE) of the virus or quantify viral replication via another method (e.g., plaque assay, RT-qPCR). If using a viability assay, the inhibition of virus-induced cell death is measured. g. Calculate the IC₅₀ value, which is the compound concentration required to inhibit viral replication by 50%.

-

Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a more promising therapeutic window for the compound.

Experimental Protocol: In Vivo Antitumor Activity Assay (Melanoma Model)

This protocol outlines an in vivo study to evaluate the antitumor efficacy of this compound in a syngeneic mouse model of melanoma.[6]

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

Materials:

-

B16F10-Nex2 murine melanoma cells

-

Syngeneic mice (e.g., C57BL/6)

-

This compound (test agent)

-

Vehicle control (e.g., saline, oil)

-

Calipers for tumor measurement

-

Syringes and needles for injection

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of B16F10-Nex2 melanoma cells (e.g., 1x10⁵ cells) into the flank of the mice.

-

Treatment Initiation: Once tumors become palpable (e.g., 5-7 days post-implantation), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound (e.g., via intraperitoneal or oral route) to the treatment group according to a predetermined dose and schedule. The control group receives the vehicle only.

-

Tumor Growth Monitoring: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width² × length) / 2.

-

Endpoint: Continue the experiment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

References

- 1. echemi.com [echemi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. birchandfog.biz [birchandfog.biz]

- 5. researchgate.net [researchgate.net]

- 6. This compound isolated from essential oil of Piper cernuum (Piperaceae) induces intrinsic apoptosis in melanoma cells and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 79-92-5 [chemicalbook.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. US5826202A - Process for the preparation of this compound by the rearrangement of a-pinene - Google Patents [patents.google.com]

- 12. EP0539990B1 - Process for the preparation of this compound by isomerisation of alpha-pinene - Google Patents [patents.google.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. This compound - Lab Effects Terpene Glossary [labeffects.com]